Cas no 2171437-96-8 (3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid)

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid
- 3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid
- 2171437-96-8
- EN300-1489817
-
- インチ: 1S/C26H30N2O5/c1-2-23(24(29)27-17-9-7-8-16(14-17)25(30)31)28-26(32)33-15-22-20-12-5-3-10-18(20)19-11-4-6-13-21(19)22/h3-6,10-13,16-17,22-23H,2,7-9,14-15H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t16?,17?,23-/m0/s1
- InChIKey: POUFMNQHZSGQCU-OCJFHSIUSA-N
- ほほえんだ: OC(C1CCCC(C1)NC([C@H](CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- せいみつぶんしりょう: 450.21547206g/mol
- どういたいしつりょう: 450.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 691
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 105Ų
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1489817-0.1g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid |
2171437-96-8 | 0.1g |
$2963.0 | 2023-05-26 | ||
Enamine | EN300-1489817-5000mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid |
2171437-96-8 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1489817-1000mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid |
2171437-96-8 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1489817-2500mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid |
2171437-96-8 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1489817-10000mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid |
2171437-96-8 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1489817-500mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid |
2171437-96-8 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1489817-0.05g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid |
2171437-96-8 | 0.05g |
$2829.0 | 2023-05-26 | ||
Enamine | EN300-1489817-1.0g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid |
2171437-96-8 | 1g |
$3368.0 | 2023-05-26 | ||
Enamine | EN300-1489817-100mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid |
2171437-96-8 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1489817-250mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid |
2171437-96-8 | 250mg |
$3099.0 | 2023-09-28 |
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid 関連文献
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acidに関する追加情報
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic Acid (CAS No. 2171437-96-8): An Overview
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid (CAS No. 2171437-96-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of fluorenylmethoxycarbonyl (Fmoc) amino acids, which are widely used in peptide synthesis and protein engineering. The unique structural features of this compound make it a valuable tool in the development of novel therapeutic agents and diagnostic tools.
The fluorenylmethoxycarbonyl (Fmoc) group is a well-known protecting group in organic synthesis, particularly in the solid-phase synthesis of peptides. It is known for its stability under mild conditions and its ease of removal, making it an ideal choice for the synthesis of complex peptides and proteins. The presence of the Fmoc group in 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid allows for precise control over the reactivity and stability of the amino acid during synthesis.
The cyclohexane ring in this compound adds a level of conformational rigidity, which can be crucial for maintaining the desired three-dimensional structure of peptides and proteins. This rigidity can influence the binding affinity and selectivity of the resulting molecules, making them more effective in their intended biological applications. Recent studies have shown that compounds with similar cyclohexane-based structures have demonstrated promising activity in various therapeutic areas, including cancer, neurodegenerative diseases, and infectious diseases.
In the context of drug discovery, 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid has been explored for its potential as a lead compound in the development of new drugs. Its unique combination of functional groups and structural features makes it an attractive candidate for optimization through medicinal chemistry approaches. Researchers have used this compound as a starting point to synthesize analogs with enhanced pharmacological properties, such as improved solubility, stability, and bioavailability.
One notable application of this compound is in the field of protein-protein interaction inhibitors (PPIs). PPIs are a class of therapeutic agents that target specific interactions between proteins, which are often dysregulated in disease states. The cyclohexane ring in 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid can mimic the hydrophobic core found in many protein-protein interfaces, making it a suitable scaffold for designing PPI inhibitors. Recent studies have demonstrated that compounds derived from this scaffold have shown promising activity against key protein-protein interactions involved in cancer signaling pathways.
Beyond its use in drug discovery, 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid has also found applications in chemical biology research. Its ability to be incorporated into peptides and proteins allows researchers to study the effects of specific modifications on protein function and structure. For example, by incorporating this compound into model peptides, scientists can investigate how changes in amino acid side chains affect protein folding and stability.
The synthesis of 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid typically involves several steps, including the protection of the amino group with Fmoc, followed by coupling reactions to form the desired amide bond. The final step involves deprotection to reveal the free amino group. The efficiency and purity of these synthetic steps are critical for ensuring the quality and consistency of the final product.
In conclusion, 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid (CAS No. 2171437-96-8) is a versatile and promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an ideal candidate for developing new therapeutic agents and diagnostic tools. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the field.
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